molecular formula C19H21NO4S2 B2561092 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 578750-24-0

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2561092
CAS RN: 578750-24-0
M. Wt: 391.5
InChI Key: YJCMAVAYDZUHAO-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Azetidin-3-amine; bis(trifluoroacetic acid)

Amino Acid Surrogates: Azetidines are considered remarkable for their aptness as amino acid surrogates . They can be used to mimic the structure of amino acids in various biological and chemical contexts .

Peptidomimetic and Nucleic Acid Chemistry: Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They can be used to create compounds that mimic the structure and function of peptides and nucleic acids .

Catalytic Processes: Azetidines have important prospects in various catalytic processes , including Henry, Suzuki, Sonogashira, and Michael additions . They can act as catalysts to speed up these chemical reactions .

Ring-Opening and Expansion Reactions: Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions can be used to create a variety of new compounds .

Synthesis of Functionalized Azetidines: Azetidines can be used in the synthesis of functionalized azetidines . For example, azetidine 174 was treated with a catalytic amount of Au(PPh 3)(NTf 2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid to synthesize spiro-3-furanone 175 .

Trifluoroacetic Acid Applications: Trifluoroacetic acid, a component of the compound, has many diverse uses in organic synthesis . It is a strong acid, water miscible, and has a low boiling point, making it a valuable reagent in many chemical reactions .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCMAVAYDZUHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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